N,N-Diethylbutane-1,4-diamine

Description

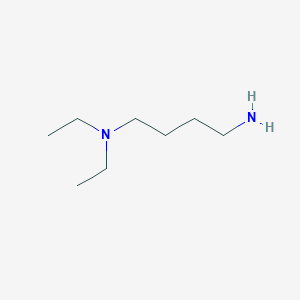

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N',N'-diethylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-10(4-2)8-6-5-7-9/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILXUIANNUALRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181851 | |

| Record name | N(1),N(4)-Diethylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27431-62-5 | |

| Record name | N,N-Diethyl-1,4-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27431-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(1),N(4)-Diethylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027431625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(1),N(4)-Diethylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylbutane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLBUTANE-1,4-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LT9SA85Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategic Synthesis of N,N-Diethylbutane-1,4-diamine

The synthesis of this compound can be achieved through several strategic pathways, each with distinct advantages and challenges.

Stepwise alkylation and reductive amination are common strategies for synthesizing this compound. vulcanchem.com Stepwise alkylation involves the sequential addition of ethyl groups to butane-1,4-diamine. This process typically begins with the mono-alkylation of the diamine using an ethylating agent like ethyl iodide, followed by a second alkylation step. vulcanchem.com The use of base catalysts or phase-transfer catalysts can improve the efficiency of these reactions. vulcanchem.com

Reductive amination offers an alternative route where a butanediamine derivative reacts with an ethylating agent in the presence of a reducing agent. vulcanchem.com For instance, reductive amination using ethyl halides with a reducing agent such as sodium cyanoborohydride can yield this compound, with optimized conditions leading to efficiencies greater than 70%. vulcanchem.com

A general challenge in these synthetic routes is controlling regioselectivity during alkylation to ensure the desired substitution pattern. vulcanchem.com Purification of the crude product, often requiring vacuum distillation or chromatography, is necessary to achieve high purity. vulcanchem.com

| Method | Reactants | Reagents/Catalysts | Reported Efficiency |

| Stepwise Alkylation | Butane-1,4-diamine, Ethyl iodide | Base catalysts (e.g., NaOH), Phase-transfer catalysts | Varies |

| Reductive Amination | Butanediamine derivative, Ethyl halides | Sodium cyanoborohydride | >70% |

Reductive amidation provides a pathway to this compound by first forming an amide, which is then reduced. The reduction of amides to amines is typically accomplished using powerful reducing agents like lithium aluminium hydride (LiAlH4). ncert.nic.in

Another significant synthetic strategy involves the reduction of nitriles. This method is particularly useful for ascending an amine series, as it adds a carbon atom to the starting material. ncert.nic.in Nitriles can be reduced to primary amines through catalytic hydrogenation or with reagents like LiAlH4. ncert.nic.inorganic-chemistry.org For the synthesis of this compound, a dinitrile precursor would be required, followed by reduction and subsequent diethylation. Various modern reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, have been developed to efficiently reduce a wide range of nitriles to primary amines. organic-chemistry.org

| Pathway | Key Transformation | Common Reagents |

| Reductive Amidation | Amide to Amine | Lithium aluminium hydride (LiAlH4) |

| Nitrile Reduction | Nitrile to Primary Amine | Lithium aluminium hydride (LiAlH4), Catalytic Hydrogenation, Diisopropylaminoborane/LiBH4 |

The synthesis of this compound can be achieved through the reaction of a dihaloalkane with an amine. This process, known as ammonolysis when ammonia (B1221849) is used, involves the nucleophilic substitution of a halogen atom by an amino group. ncert.nic.in Specifically, reacting a 1,4-dihalobutane with diethylamine (B46881) would lead to the desired product.

To optimize the yield of the target N,N'-dialkylalkanediamine and minimize by-products like cyclic amines, the reaction conditions must be carefully controlled. google.com This includes maintaining a high molar ratio of the amine to the dihaloalkane and controlling the concentration of the haloalkaneamine intermediate. google.com For example, using the amine itself as a solvent and adding the dihaloalkane continuously or in portions helps to keep the intermediate concentration low. google.com The reaction is typically carried out at temperatures ranging from 50 to 250°C. google.com

This method is exemplified in the synthesis of N′-butyl-N,N-diethylbutane-1,4-diamine, where (4-bromobutyl)butylcyanamide is reacted with diethylamine. thieme-connect.dethieme-connect.de

Post-Synthetic Functionalization and Derivatization

Once synthesized, this compound can undergo further chemical transformations to create a variety of derivatives.

The Von Braun reaction is a classic method for the dealkylation of tertiary amines using cyanogen (B1215507) bromide (BrCN). wikipedia.orgnih.gov The reaction proceeds by the attack of the tertiary amine on the electrophilic cyanide, forming a quaternary N-cyanoammonium bromide salt. thieme-connect.dewikipedia.org This intermediate then eliminates an alkyl bromide, yielding a cyanamide (B42294). thieme-connect.dewikipedia.org The ease of alkyl group removal generally follows the order: allyl > methyl > ethyl > propyl > isopropyl > butyl. thieme-connect.de The resulting cyanamide can be hydrolyzed to a secondary amine. nih.gov

A notable application of this reaction is the ring-opening of cyclic amines. For instance, 1-butylpyrrolidine (B1265533) reacts with cyanogen bromide to form (4-bromobutyl)butylcyanamide. thieme-connect.dethieme-connect.de This intermediate can then be reacted with diethylamine and subsequently hydrolyzed to produce N′-butyl-N,N-diethylbutane-1,4-diamine. thieme-connect.dethieme-connect.de

Modern alternatives to the often-toxic cyanogen bromide include reagents like vinyl chloroformate and propargyl chloroformate for the N-dealkylation of tertiary amines. google.comresearchgate.net These methods offer selective cleavage of alkyl groups under milder conditions. researchgate.net

| Reaction | Reagent | Key Intermediate | Product Type |

| Von Braun Reaction | Cyanogen bromide (BrCN) | N-cyanoammonium salt | Secondary amine (after hydrolysis) |

| Chloroformate Dealkylation | Vinyl chloroformate, Propargyl chloroformate | Carbamate | Secondary amine |

This compound and its derivatives can serve as precursors for the synthesis of heterocyclic compounds. For instance, N4,N4-Diethylpentane-1,4-diamine undergoes cyclization when heated in the presence of its hydrochloride salt to form 2-methylpyrrolidine. thieme-connect.de

Terminal diamines linked by linear alkyl chains can undergo cyclization when heated with catalysts such as dichlorotris(triphenylphosphine)ruthenium(II). thieme-connect.de This method can produce pyrrolidine, piperidine, or hexahydro-1H-azepine in good yields. thieme-connect.de The formation of heterocyclic rings is a fundamental process in the synthesis of many biologically active molecules and complex chemical structures. scribd.com

This compound is a chemical compound with the molecular formula C8H20N2. vulcanchem.com It is also known by other names, including N,N'-diethyl-1,4-butanediamine and N(1),N(4)-diethylputrescine. vulcanchem.comncats.io The compound consists of a four-carbon butane (B89635) chain with a diethylamino group and a primary amino group at positions 1 and 4, respectively.

Coordination Chemistry and Ligand Science

N,N-Diethylbutane-1,4-diamine as a Multidentate Ligand

The functionality of this compound as a ligand is rooted in its ability to donate lone pairs of electrons from its two nitrogen atoms to a central metal ion, a characteristic feature of chelating agents. libretexts.org

Ligand Design Principles and Structural Characteristics

The design of this compound as a ligand is predicated on several key structural features. The presence of two nitrogen donor atoms allows it to bind to a metal center in a bidentate fashion, forming a stable chelate ring. The flexible four-carbon chain connecting the two nitrogen atoms is a critical aspect of its design, influencing the geometry and stability of the resulting metal complexes. This flexibility allows the ligand to adopt a conformation that minimizes steric strain upon coordination.

The substitution of two ethyl groups on one of the nitrogen atoms introduces a degree of steric bulk and alters the electronic properties of the ligand compared to its unsubstituted or dimethylated analogs. This can influence the coordination geometry and the reactivity of the resulting metal complex.

Chelation Modes and Complex Geometries

This compound typically acts as a bidentate ligand, coordinating to a metal ion through its two nitrogen atoms to form a seven-membered chelate ring. The geometry of the resulting metal complex is influenced by the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. While specific structural data for complexes of this compound are not extensively documented in publicly available literature, analogous diamine ligands are known to form various geometries, including octahedral and square planar complexes with transition metals. tcichemicals.com For instance, related diamines have been shown to form octahedral complexes with cobalt(II), where the two amine groups occupy adjacent (cis) positions in the coordination sphere. mdpi.com

Synthesis and Characterization of Metal-Diamine Complexes

The synthesis of metal complexes with this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be isolated as crystalline solids and characterized using a variety of spectroscopic and analytical techniques.

Transition Metal Complexes with this compound

While detailed synthetic procedures and characterization data for a wide range of transition metal complexes of this compound are sparse in the available literature, it is known to form stable complexes with transition metals such as copper(II) and iron(III). dergipark.org.tr The synthesis of such complexes would typically involve the direct reaction of a metal halide or acetate (B1210297) salt with the diamine ligand.

Spectroscopic and Diffraction Analyses of Coordination Compounds

The characterization of this compound complexes relies on a suite of analytical methods to elucidate their structure and bonding.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Changes in the N-H stretching and bending vibrations in the IR spectrum upon coordination provide evidence of the nitrogen atoms' involvement in bonding to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand environment in diamagnetic complexes. Shifts in the resonances of the protons and carbons adjacent to the nitrogen atoms upon complexation can confirm coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the d-orbital splitting and the coordination geometry of the metal ion.

Diffraction Analysis:

Ligand Cooperation Phenomena in Metal-Diamine Systems

Ligand cooperation refers to the phenomenon where a ligand actively participates in a chemical transformation, often working in concert with the metal center. This can involve the deprotonation/protonation of a ligand moiety or other reversible changes in the ligand structure during a catalytic cycle. While the concept of ligand cooperation is well-established in catalysis with amine-containing ligands, researchgate.net specific research detailing such phenomena involving this compound is not prominently featured in the scientific literature. The presence of a primary amine group in this compound suggests the potential for it to engage in hydrogen bonding or deprotonation to facilitate catalytic reactions, a hypothesis that warrants further investigation.

Interfacial Chemical Interactions

The study of interfacial phenomena is crucial for understanding and engineering the properties of materials at their surfaces. For this compound, its bifunctional nature, possessing two amine groups, dictates its behavior at the interface with metallic substrates, particularly gold. This section delves into the specific interactions of this compound on gold surfaces, exploring its adsorption characteristics and the resulting surface chemistry and electronic properties.

Adsorption Behavior on Metal Surfaces (e.g., Gold)

The adsorption of amine-terminated molecules onto gold surfaces is a subject of significant interest for applications in molecular electronics, sensing, and nanotechnology. While the interaction of thiols with gold is more extensively documented, the adsorption of amines presents unique characteristics.

Research on analogous short-chain diamines provides insight into the adsorption mechanism of this compound on gold. The primary mode of interaction involves the lone pair of electrons on the nitrogen atoms of the amine groups forming a coordinate bond with the gold surface atoms. Density Functional Theory (DFT) studies on similar amine compounds have shown that this binding is most favorable at under-coordinated gold sites, such as adatoms on the Au(111) surface. psu.eduacs.org This is in contrast to the more covalent nature of the gold-thiol bond.

When this compound adsorbs on a gold surface, it is expected to form a self-assembled monolayer (SAM). Studies on alkylamines have demonstrated the formation of compact layers where the amine headgroup directly interacts with the gold surface. uba.aracs.orgresearchgate.net The orientation of the molecule is influenced by a balance of forces: the amine-gold interaction, van der Waals interactions between the butyl chains, and potential interactions between the terminal amine groups. It is proposed that the butyl backbone of this compound would adopt a tilted orientation with respect to the surface normal, a common feature in alkylamine SAMs. uba.aracs.orgresearchgate.net

The presence of two amine groups in this compound introduces the possibility of different binding configurations. The molecule could adsorb via one amine group, leaving the other to interact with the surrounding environment or other molecules, or it could bind to the surface through both amine groups, potentially leading to the formation of networked structures or bridges between gold nanoparticles. frontiersin.org The latter is particularly relevant in the functionalization of gold nanoparticles, where diamines can act as linkers.

Table 1: Comparison of Adsorption Characteristics of Amines and Thiols on Gold

| Feature | Amine Adsorption | Thiol Adsorption |

| Binding Site | Preferentially at under-coordinated Au atoms (adatoms) psu.eduacs.org | Less site-specific, forms a strong covalent bond acs.org |

| Bond Nature | Primarily dative coordinate bond from N lone pair acs.org | Covalent Au-S bond acs.org |

| Binding Energy | Lower than thiols researchgate.net | Higher than amines researchgate.net |

| Monolayer Packing | Can form compact, ordered layers uba.aracs.orgresearchgate.net | Forms well-ordered, densely packed monolayers |

| Surface Dipole | Induces a significant surface dipole uba.aracs.org | Also creates a surface dipole, but of different origin |

Surface Chemistry and Electronic Coupling

The adsorption of this compound onto a gold surface significantly alters the surface chemistry and its electronic properties. The presence of the amine functional groups introduces a basic character to the surface.

A key consequence of amine adsorption on gold is the creation of a surface dipole. uba.aracs.org This dipole arises from the charge transfer between the nitrogen lone pair and the gold substrate, as well as the orientation of the molecule itself. This induced dipole moment can modify the work function of the gold surface, which is a critical parameter in electronic devices.

The electronic coupling between the adsorbed this compound and the gold surface dictates the efficiency of electron transport across the molecule-metal interface. This coupling is fundamental for applications in molecular electronics. The nature of the amine-gold bond, being less covalent than the thiol-gold bond, results in a different degree of electronic coupling. While this might imply a larger barrier for electron tunneling compared to alkanethiols, the specific electronic structure of the junction is complex. acs.org

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to probe the chemical state of adsorbed molecules. For diamines like cystamine (B1669676) adsorbed on gold, XPS studies have revealed shifts in the N 1s and S 2p core level spectra, indicating the interaction with the gold surface and changes in the chemical environment over time. acs.org Similar analysis of this compound on gold would be expected to show a characteristic N 1s peak corresponding to the amine groups interacting with the gold surface. The binding energy of this peak would provide information on the nature of the chemical bonding. kombyonyx.comresearchgate.net

Table 2: Expected Spectroscopic Signatures for this compound on Gold

| Spectroscopic Technique | Expected Observation | Information Gained |

| XPS (N 1s) | A peak shifted from the free amine, potentially showing multiple components depending on binding configuration. acs.org | Confirmation of amine-gold interaction; information on the chemical state of nitrogen. |

| XPS (Au 4f) | Possible slight shift in binding energy compared to bulk gold. researchgate.net | Indication of charge transfer between the molecule and the gold surface. |

| FTIR-ERS | Characteristic C-H stretching modes indicating the orientation and packing of the alkyl chains. uba.ar | Determination of monolayer order and molecular tilt angle. |

| STM | Visualization of molecular packing and surface ordering. | Direct observation of the self-assembled monolayer structure. |

Catalytic Applications and Mechanistic Elucidation

N,N-Diethylbutane-1,4-diamine Derivatives in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, benefits from the use of precisely designed molecular catalysts. Derivatives of this compound serve as versatile ligands for transition metals like ruthenium, iridium, and palladium, which are known for their broad catalytic activities.

The creation of effective precatalysts—stable compounds that convert into the active catalyst under reaction conditions—is a key strategy in catalysis. The synthesis of precatalysts based on this compound involves a modular approach where the diamine ligand is combined with a metal source and often other ancillary ligands, such as phosphines or N-heterocyclic carbenes (NHCs). acs.org

A common synthetic route involves the reaction of a suitable metal precursor, for example, a ruthenium(II) complex, with the this compound derivative. acs.org The diamine can be synthesized through methods like the reductive amination of a butane-1,4-diamine precursor with ethylating agents. vulcanchem.com The resulting metal-diamine complexes are often air- and moisture-stable, making them practical for a range of catalytic applications. acs.org The electronic and steric properties of the catalyst can be fine-tuned by modifying the substituents on the nitrogen atoms of the diamine or by altering the other ligands attached to the metal center.

Table 1: Representative Ruthenium-Diamine Precatalysts This table is illustrative of the types of complexes that can be formed with diamine ligands.

| Precatalyst Formula | Ancillary Ligands | Metal Center | Potential Application |

| RuCl₂(diamine)(PPh₃)₂ | Triphenylphosphine | Ruthenium(II) | Hydrogenation, Transfer Hydrogenation |

| [RuCl(NHC)(diamine)]Cl | N-Heterocyclic Carbene | Ruthenium(II) | Asymmetric Hydrogenation |

| RuH(X)(diamine)(PPh₃)₂ | Hydride, Phosphine | Ruthenium(II) | Michael Addition, Hydrogenation |

A significant goal in modern chemistry is asymmetric catalysis, the synthesis of a single enantiomer of a chiral molecule. While this compound itself is achiral, it can be modified to create chiral ligands for this purpose. By introducing stereocenters into the butane (B89635) backbone or on the ethyl substituents, chiral diamine ligands can be synthesized. These chiral ligands, when complexed with a metal, can create a chiral environment that directs a chemical reaction to selectively produce one of two mirror-image products.

Ruthenium complexes bearing chiral diamine ligands are highly effective for the asymmetric hydrogenation of ketones and other unsaturated compounds. acs.orgmdpi.com The chirality of the diamine ligand is transferred to the product during the catalytic cycle, often with high enantioselectivity. thieme-connect.de For instance, the hydrogenation of an unsymmetrical ketone using such a catalyst would yield predominantly one of the two possible chiral alcohol enantiomers.

Table 2: Illustrative Data for Asymmetric Ketone Hydrogenation This table presents typical results for asymmetric hydrogenation reactions catalyzed by chiral Ru-diamine complexes, demonstrating the potential of such systems.

| Substrate | Chiral Catalyst System | Enantiomeric Excess (ee) | Conversion (%) |

| Acetophenone | Ru(II)-chiral diamine/phosphine | >95% | >99% |

| 1-Tetralone | Ru(II)-chiral diamine/NHC | >98% | >99% |

| Methyl acetoacetate | Ru(II)-chiral diamine/phosphine | >97% | >99% |

Design and Synthesis of this compound-Based Precatalysts

Advanced Mechanistic Investigations of Catalytic Cycles

Understanding the precise step-by-step mechanism of a catalytic reaction is crucial for optimizing its performance and designing new catalysts. Modern research employs a combination of experimental and computational techniques to elucidate these complex pathways.

The stable, isolable precatalyst is often not the true catalytically active species. acs.org In many ruthenium-diamine catalyzed hydrogenations, the precatalyst is activated by a base. acs.org This activation step typically involves the deprotonation of one of the N-H protons of the coordinated diamine ligand to form a ruthenium-amido complex. acs.orgscholaris.ca This species is highly reactive and is considered a key intermediate in the catalytic cycle. acs.org

The identification of these transient intermediates is achieved through techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of trapped species. acs.orgacs.org For example, stoichiometric reactions between the precatalyst and an activating agent can be monitored by NMR to observe the formation of the proposed active catalyst. acs.org In some cases, intermediates within the catalytic cycle, such as a trapped Michael adduct, have been isolated and characterized, providing direct evidence for the proposed mechanism. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying catalytic mechanisms. acs.orgnih.gov DFT calculations allow researchers to model the entire energy landscape of a catalytic cycle, including the structures and energies of reactants, intermediates, transition states, and products. acs.org

For Ru-diamine catalyzed hydrogenations, computational studies have supported an "outer-sphere" mechanism. In this pathway, the substrate is not directly bound to the metal center. Instead, the transfer of a hydride from the metal and a proton from the coordinated amine ligand occurs in a concerted step through a six-membered transition state. scholaris.ca DFT calculations can validate this proposed pathway by showing it to be energetically more favorable than alternative mechanisms. acs.org Furthermore, these models can explain the origin of enantioselectivity in asymmetric reactions by comparing the energies of the transition states leading to the different enantiomeric products. nih.gov

Table 3: Key Intermediates in a Proposed Catalytic Cycle for Hydrogenation Based on mechanistic studies of Ru-diamine systems.

| Step | Intermediate/Species | Role | Method of Investigation |

| Activation | Ruthenium-Amido Complex | Active Catalyst | NMR Spectroscopy, DFT acs.org |

| Hydrogen Transfer | Six-Membered Transition State | Enantio-determining Step | DFT Calculations acs.orgscholaris.ca |

| Substrate Binding | Hydrogen-Bonded Adduct | Prepares substrate for reaction | DFT, NMR Spectroscopy acs.org |

| Product Release | Catalyst Regeneration | Completes the cycle | Kinetic Studies, DFT |

Polymer Science and Advanced Materials Engineering

N,N-Diethylbutane-1,4-diamine in Polymerization Processes

The compound is actively used in the fundamental processes of creating polymer chains and networks.

As a diamine, this compound can function as a comonomer in condensation polymerization reactions. It can react with other bifunctional monomers, such as dicarboxylic acids or their derivatives, to form polyamides. In this role, the diamine units become an integral part of the polymer backbone. Similarly, it is listed as a potential raw material for polyurethanes and polyimides, where it would react with diisocyanates or dianhydrides, respectively. mitsuichemicals.com The substitution of methyl groups with ethyl groups on one of the nitrogen atoms increases steric hindrance, which can influence reactivity compared to its dimethyl analog. smolecule.com

One of the primary applications of this compound in polymer science is its role as a curing agent or crosslinker, particularly for epoxy resins. cymitquimica.com The amine groups can react with the epoxide rings of epoxy prepolymers, opening the rings and forming a rigid, three-dimensional thermoset network. This crosslinking process transforms the liquid or thermoplastic resin into a hard, durable material with high mechanical strength and chemical resistance. patsnap.com The efficiency and properties of the final cured resin are dependent on the structure of the amine. Diamines are essential in formulating materials such as coatings, adhesives, and composites from epoxy resins. patsnap.com

Role as a Monomer or Comonomer in Polymer Synthesis

Functionalization of Polymeric Materials

The compound is also utilized to modify and enhance the properties of existing polymer chains.

In polyurethane synthesis, after the initial reaction between a polyol and a diisocyanate to form an isocyanate-terminated prepolymer, a chain extender is introduced. Diamines are effective chain extenders that react with the terminal isocyanate groups to build molecular weight and form urea (B33335) linkages. This reaction is typically very fast. The incorporation of these hard segments into the soft polyol matrix is crucial for developing the final elastomeric properties of polyurethanes. researchgate.netscispace.com While various diamines are used, the choice of chain extender significantly impacts the mechanical properties of the resulting polyurethane. scispace.com For instance, studies on different diamine extenders show that factors like the length of the carbon chain influence properties such as tensile strength, tear strength, and hardness in the final polymer. scispace.com this compound is identified as a potential chain extender in polyurethane chemistry. google.com

The table below illustrates the effect of different diamine chain extenders on the mechanical properties of polyurethane dispersions (PUDs), demonstrating the critical role these molecules play.

| Chain Extender | Carbon Atoms | Tensile Strength (MPa) | Tear Strength (kN/m) | Hardness (Shore A) |

| Ethylenediamine (EDA) | 2 | 26.5 | 65 | 90 |

| 1,4-Butanediamine (BDA) | 4 | 22.5 | 49 | 85 |

| Hexamethylenediamine (HMDA) | 6 | 19.8 | 42 | 78 |

| Data derived from a study on the effect of diamine extenders on polyurethane dispersions and is intended for illustrative purposes. scispace.com |

Application as a Polymerization Modifier or Additive

Beyond being a structural component, this compound is also classified as a polymerization modifier. google.com In this capacity, it can be added to a polymerization system to influence the reaction kinetics or the final properties of the polymer. For example, as a basic amine, it can act as a catalyst for certain reactions, such as the ring-opening polymerization of epoxides. google.com Its inclusion can alter the morphology and performance characteristics of the resulting polymer without being a primary repeating unit in the main chain.

Development of High-Performance Coatings and Adhesives

The roles of this compound as a curing agent and chain extender directly contribute to its use in formulating high-performance coatings and adhesives. When used to cure epoxy resins, it helps create coatings with high bonding strength, excellent resistance to chemicals and solvents, and robust mechanical properties. patsnap.com These characteristics are vital for protective coatings in demanding industrial environments. In polyurethane systems, its function as a chain extender helps to customize properties like flexibility, durability, and hardness, which are essential for advanced adhesives and versatile coatings. scispace.com The compound is also noted as a component in compositions for electrodeposition coatings, a method used to apply a uniform and corrosion-resistant finish, particularly in the automotive industry. google.com

Biomedical and Agrochemical Research Frontiers

Strategic Use in Pharmaceutical Synthesis and Drug Discovery

The utility of N,N-Diethylbutane-1,4-diamine as a foundational element in medicinal chemistry is well-documented, where it functions primarily as a pharmaceutical intermediate. fishersci.atfishersci.ca Its structural characteristics are leveraged to construct more complex molecules with desired therapeutic properties. cymitquimica.com

This compound is frequently employed as a precursor in the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs). fishersci.atfishersci.ca The presence of two distinct amine groups allows for sequential reactions, enabling the construction of specific molecular scaffolds. For instance, it can be chemically modified to form other intermediates, such as N-(chloromethyl)-N',N'-diethylbutane-1,4-diamine. This particular derivative was created as a step in a multi-step synthesis pathway aimed at producing novel quinazolone compounds. researchgate.net The enhanced lipophilicity conferred by the ethyl groups, compared to methyl analogs, can improve the membrane permeability of the resulting drug candidates.

Research has explored the incorporation of the this compound moiety into molecules designed to interact with the central nervous system (CNS). In one study, compounds synthesized using an intermediate derived from this compound were evaluated for their effects on both the central nervous system and the cardiovascular system. researchgate.net While detailed outcomes of these specific evaluations are part of broader research, the synthetic strategy highlights the compound's role in creating CNS-active agent candidates. This approach is consistent with the use of similar diamine structures as building blocks for drugs targeting the CNS.

Synthesis of Drug Intermediates and Active Pharmaceutical Ingredients

Investigations into Anticancer Agent Development

In the field of oncology, this compound is a key component in the synthesis of specialized molecular probes and potential therapeutics. Its role is particularly notable in the creation of conjugates designed to investigate and induce specific cellular pathways, such as autophagy, in cancer cells.

A significant application of this compound is in the synthesis of acridine-diamine conjugates. One such prominent conjugate, N-(6-Chloro-2-methoxyacridin-9-yl)-N',N'-diethylbutane-1,4-diamine, has been identified in cancer research as a known inducer of autophagy. researchgate.netsciforum.netresearchgate.net Autophagy is a cellular process of self-degradation that can be modulated to influence cancer cell survival and death. This specific conjugate is also described as a Beclin 1 mimetic, meaning it mimics the function of the Beclin 1 protein, which plays a crucial role in initiating the formation of autophagosomes. researchgate.net

| Conjugate Name | Base Compound | Reported Function |

| N-(6-Chloro-2-methoxyacridin-9-yl)-N',N'-diethylbutane-1,4-diamine | This compound | Autophagy Inducer, Beclin 1 Mimetic researchgate.netsciforum.netresearchgate.netresearchgate.net |

The acridine-diamine conjugate serves as a valuable reference compound for elucidating the mechanisms of new anticancer drug candidates. researchgate.netsciforum.netresearchgate.net Using the National Cancer Institute's NCI-60 cancer cell line screen, researchers employ a computational method known as COMPARE analysis. This analysis correlates the pattern of activity of a novel compound with those of known drugs. researchgate.net

In studies of new flexible triphenylethylene (B188826) derivatives and quinacrine (B1676205) analogs, the activity profiles were compared against that of N-(6-Chloro-2-methoxyacridin-9-yl)-N',N'-diethylbutane-1,4-diamine. researchgate.netresearchgate.net A moderate correlation in activity patterns suggests that the new compounds may share a similar molecular mode of action, such as inducing autophagy through the Bcl-2 pathway. researchgate.net This comparative analysis helps researchers to hypothesize the mechanism of novel agents and identify them as potentially new classes of anticancer drugs. researchgate.netsciforum.netresearchgate.net

| Analysis Method | Reference Compound | Purpose | Research Finding |

| COMPARE Analysis | N-(6-Chloro-2-methoxyacridin-9-yl)-N',N'-diethylbutane-1,4-diamine | To compare the anticancer activity profile of novel compounds against a known autophagy inducer across 60 human cancer cell lines. researchgate.netresearchgate.net | A moderate correlation was found with novel quinacrine analogs, suggesting a potentially similar mode of action involving autophagy. researchgate.net |

Synthesis of Acridine-Diamine Conjugates as Autophagy Inducers

Applications in Biochemical Assay Systems

While structurally related compounds like N,N'-Dimethyl-1,4-butanediamine are noted for their use in biochemical assays, the direct application of this compound in such systems is less specifically detailed in the available research. However, its derivative, N-(6-Chloro-2-methoxyacridin-9-yl)-N',N'-diethylbutane-1,4-diamine, is used as a benchmark agent in cell-based screening analyses like the NCI-60 screen, which is a large-scale biochemical assay system used to profile the effects of compounds on cell growth and viability. researchgate.netsciforum.netresearchgate.net This application in a high-throughput biological evaluation framework underscores its utility as a tool for probing cellular mechanisms in a systematic manner.

Probes for Enzyme Activity and Cellular Interaction Studies

This compound and its derivatives are utilized in biomedical research as structural components for creating molecular probes to investigate enzyme activity and cellular interactions. Their flexible carbon chain and terminal amine groups make them suitable for incorporation into larger molecules designed to bind with specific biological targets.

One area of research involves the development of inhibitors for tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes implicated in various cellular processes, including the WNT/β-catenin signaling pathway, which is often dysregulated in cancer. In a study to identify inhibitors that specifically target the ARC4 substrate-binding domain of tankyrase 2 (TNKS2), this compound was used as a building block in the chemical synthesis of a novel inhibitor, compound S12. researchgate.net The inhibitory potential of this compound was evaluated using a Fluorescence Resonance Energy Transfer (FRET)-based assay, which measures the compound's ability to disrupt the protein-protein interaction. researchgate.net

The research demonstrated that while derivatives with a shorter (3-carbon) or longer (4-carbon) diamine chain were tolerated, the 4-carbon chain of this compound in compound S12 resulted in a moderate inhibitory concentration (IC50) of 74 µM. researchgate.net Furthermore, thermal shift assays showed that these compounds could stabilize the TNKS2 ARC4 domain, confirming a direct interaction. researchgate.net

Table 1: Inhibitory Activity and Thermal Stabilization of TNKS2 ARC4 by a Synthesized Probe

| Compound | Core Component | IC50 (μM) | pIC50 ± SEM | Thermal Stabilization (ΔTm °C ± SD) |

|---|---|---|---|---|

| S12 | This compound | 74 | 4.13 ± 0.05 | 2.55 ± 0.15 |

Data derived from a study on tankyrase scaffolding inhibitors. researchgate.net

Additionally, derivatives of this compound have served as reference compounds in cellular studies. For instance, N-(6-Chloro-2-methoxyacridin-9-yl)-N',N'-diethylbutane-1,4-diamine, a known autophagy inducer, was used in a comparative analysis to understand the molecular modes of action of novel anti-cancer drug candidates in NCI-60 cancer cell line screenings. google.com The structural similarity of these diamine-containing compounds allows researchers to probe and differentiate mechanisms related to cell death and survival pathways. google.com This highlights the role of the diamine moiety in creating tools for exploring complex cellular processes.

Role in Agrochemical Formulation and Efficacy Enhancement

While specific research detailing the direct use of this compound in commercial agrochemical formulations is not extensively documented in public literature, the broader class of diamines is integral to the development of advanced agrochemical products. These compounds are used as adjuvants and formulation agents to improve the stability, delivery, and bioefficacy of active ingredients like herbicides and pesticides. googleapis.comnih.gov

Development of Enhanced Herbicides and Pesticides

The primary role of diamines in agrochemical formulations is to enhance the performance of the active pesticide or herbicide. This is achieved through several mechanisms, including acting as surfactants, facilitating controlled release, and improving the physical properties of the spray solution.

One key application is in the formulation of adjuvants, which are additives that improve the effectiveness of pesticides. Polyether diamines, for example, are used as surfactants in herbicide compositions. nih.gov The amine functional groups are believed to enhance the ability of the herbicide, such as glyphosate, to penetrate the plant's tissue, thereby increasing its biological efficacy. nih.gov Short-chain diamines are also fundamental in creating microcapsules for controlled-release pesticide formulations. googleapis.com Techniques like interfacial polymerization use diamines to form a polyurea shell around a core containing the active herbicide. googleapis.com This encapsulation protects the herbicide from environmental degradation, reduces the required application rate, and minimizes environmental hazards by controlling its release over time. googleapis.com

Furthermore, the physical properties of diamines contribute to their utility. Aliphatic diamines with intermediate chain lengths have been used to create self-assembled monolayers on nanoparticles, which can act as a substrate for detecting organochlorine pesticides. nih.gov This demonstrates their ability to interact with and stabilize pesticide molecules. The general functions of diamines in enhancing agrochemical efficacy are summarized in the table below.

Table 2: Functions of Diamines in Agrochemical Formulations

| Function | Mechanism | Example Diamine Type | Benefit |

|---|---|---|---|

| Adjuvant (Surfactant) | Increases the ability of the herbicide to penetrate plant tissue by modifying surface tension. nih.gov | Polyether Diamines | Enhanced bioefficacy of the active ingredient. nih.gov |

| Controlled Release Agent | Forms a polymer shell (polyurea) around the active ingredient through interfacial polymerization. googleapis.com | Ethylenediamine, Hexamethylenediamine | Improved stability, reduced application rates, and lower environmental impact. googleapis.com |

| Formulation Stabilizer | Improves the stability and effectiveness of herbicide and fungicide formulations. googleapis.com | Ethylene Diamine | Longer shelf-life and consistent performance. googleapis.com |

| Fertilizer Component | Acts as a source of nitrogen and can be formulated for controlled release to improve nutrient delivery. googleapis.com | Carbonyl Diamine (Urea) | Improved fertilizer efficiency and reduced loss to the environment. googleapis.com |

Summary of roles based on research into various diamine compounds in agrochemicals. googleapis.comnih.govgoogleapis.comgoogleapis.com

Computational Chemistry and Theoretical Characterization of N,n Diethylbutane 1,4 Diamine

Computational chemistry provides a powerful lens for examining the properties and potential applications of N,N-Diethylbutane-1,4-diamine at the atomic and electronic levels. Through theoretical calculations and simulations, it is possible to predict and understand its electronic structure, conformational behavior, and interactions with biological targets, offering insights that complement experimental studies.

Advanced Solvent Systems and Separation Technologies

N,N-Diethylbutane-1,4-diamine as a Switchable Hydrophilicity Solvent (SHS)

Switchable hydrophilicity solvents (SHS) are a class of smart materials that can reversibly change their miscibility with water in response to an external trigger. google.com this compound has been identified as an effective SHS, a property that makes it a valuable tool for creating more sustainable and energy-efficient industrial processes. google.com In its neutral, uncharged state, this compound is a hydrophobic liquid, immiscible with water. However, upon the introduction of a suitable trigger, it can be converted into a hydrophilic, water-miscible salt. google.com

Chemical Principles of Reversible Polarity Switching

The ability of this compound to switch its polarity is rooted in the reversible reaction of its amine functional groups. univ.kiev.ua The tertiary amine centers in the molecule can react with a trigger, such as carbon dioxide (CO2), in the presence of water. google.com

In its native state, this compound is a nonpolar, hydrophobic compound. When CO2 is introduced into an aqueous mixture containing the diamine, it forms carbonic acid (H2CO3) in situ. The basic amine groups of this compound are then protonated by the carbonic acid, leading to the formation of an ammonium (B1175870) bicarbonate salt. acsgcipr.org This salt is ionic and, consequently, highly polar and water-soluble.

C₂H₅N(CH₂)₄N(C₂H₅)₂ (aq) + 2H₂O (l) + 2CO₂ (g) ⇌ [C₂H₅NH(CH₂)₄NH(C₂H₅)₂]²⁺[HCO₃⁻]₂ (aq)

This transformation from a water-immiscible liquid to a water-miscible salt represents a significant switch in the solvent's hydrophilicity. The process is fully reversible; by removing the CO2 trigger—for example, by heating the solution or bubbling an inert gas through it—the equilibrium shifts back to the left, regenerating the hydrophobic amine and releasing the CO2. acsgcipr.org This recyclability is a key feature of its application in sustainable processes.

Triggering Mechanisms (e.g., CO2-Responsive Systems)

The most common and environmentally benign trigger for the polarity switch of this compound is carbon dioxide. google.com CO2 is an ideal trigger because it is inexpensive, readily available, non-toxic, and non-flammable. acsgcipr.org The switching process is typically carried out at or near atmospheric pressure.

The process of using CO2 as a trigger involves:

Forward Switch (Hydrophobic to Hydrophilic): Sparging CO2 gas through a biphasic mixture of this compound and water. This leads to the formation of the water-miscible ammonium bicarbonate salt, resulting in a single, homogeneous aqueous phase.

Reverse Switch (Hydrophilic to Hydrophobic): The removal of CO2 from the aqueous solution. This can be achieved by heating the solution to a mild temperature (e.g., above 60°C) or by bubbling a non-reactive gas like nitrogen or argon through the solution to drive off the dissolved CO2. acsgcipr.org This causes the ammonium bicarbonate salt to decompose back into the hydrophobic amine, which then phase-separates from the water.

The efficiency of this CO2-triggered switching is a critical factor in its practical applications. While specific quantitative data for this compound is not extensively published in publicly available literature, studies on analogous secondary amines like dipropylamine (B117675) (DPA) demonstrate a significant change in polarity. For instance, the normalized polarity energy (ETN) of DPA was shown to increase from 0.452 (nonpolar) to 0.789 (polar) after CO2 treatment, illustrating the substantial shift in solvent character that can be achieved. nih.gov

Applications in Green Chemistry and Sustainable Processes

The unique properties of this compound as a switchable hydrophilicity solvent open up numerous possibilities for its use in green chemistry, particularly in separation and extraction processes. The ability to switch between hydrophobic and hydrophilic states allows for the development of closed-loop systems that minimize solvent waste and reduce energy consumption compared to traditional distillation methods. acsgcipr.org

Extraction and Separation Methodologies

A primary application of this compound as an SHS is in the extraction of valuable hydrophobic compounds from aqueous media or solid biomass. The general methodology follows a straightforward cycle:

Extraction: The hydrophobic form of this compound is used as the solvent to extract a target hydrophobic substance (e.g., lipids, oils) from a source material. This results in a solution of the target substance in the amine solvent.

Separation of Solvent and Product: After the extraction, water and CO2 are added to the mixture. This triggers the switch of the diamine to its hydrophilic ammonium bicarbonate form, which dissolves in the water. The hydrophobic product, now immiscible with the aqueous solution, separates out as a distinct phase and can be easily collected.

Solvent Recovery: The aqueous solution containing the hydrophilic diamine salt is then treated to remove the CO2 (e.g., by gentle heating). This reverses the switch, regenerating the hydrophobic diamine, which phase-separates from the water and can be recovered for reuse in the next extraction cycle. acsgcipr.org

This methodology has been conceptually applied to various separation challenges. For example, switchable solvents are being explored for the extraction of lipids from microalgae for biofuel production and the separation of lignin (B12514952) from lignocellulosic biomass. google.comnih.gov While specific performance data for this compound in these applications is limited in the public domain, the principle remains a promising avenue for sustainable chemical processing.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Formula | Molecular Weight ( g/mol ) | State at Room Temp. | Key Property |

| This compound | C8H20N2 | 144.26 | Liquid | Switchable Hydrophilicity |

| Carbon Dioxide | CO2 | 44.01 | Gas | Trigger for Polarity Switch |

| Water | H2O | 18.02 | Liquid | Co-solvent for Switching |

| Dipropylamine | C6H15N | 101.19 | Liquid | Analogous Switchable Solvent |

Emerging Research Avenues and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and chemistry is creating new paradigms for molecular discovery and process optimization, a trend from which N,N-Diethylbutane-1,4-diamine stands to benefit significantly. Machine learning (ML) models are being developed to accelerate nearly every aspect of chemical research. acs.orgmdpi.com

Predictive Modeling and In Silico Screening: AI-driven platforms can perform large-scale in silico screening of virtual libraries to identify derivatives of this compound with enhanced properties. researchgate.netnih.govnih.gov By building quantitative structure-activity relationship (QSAR) models, researchers can predict how modifications to the diethylamino or butylamine (B146782) moieties will affect its performance as a pharmaceutical intermediate, a polymer building block, or a catalytic ligand. This computational pre-screening reduces the time and cost associated with synthesizing and testing new compounds. ajchem-a.com

Reaction Optimization and Synthesis Planning: The synthesis of this compound, typically achieved through methods like the alkylation of butane-1,4-diamine or reductive amination, involves a complex interplay of variables such as temperature, solvent, catalyst, and reactant ratios. Deep reinforcement learning and Bayesian optimization algorithms can efficiently navigate this vast parameter space to identify optimal reaction conditions with minimal experimentation. acs.orgnih.govacs.orgnih.gov These models can predict yields, identify potential side-products, and suggest novel synthetic routes, accelerating the development of more efficient and robust manufacturing processes. saiwa.airesearchgate.net Furthermore, computer-assisted synthesis planning (CASP) tools can design retrosynthetic pathways, potentially uncovering more efficient or sustainable routes to the parent compound and its derivatives. mdpi.comrsc.org

Table 1: Application of AI/ML in the Lifecycle of this compound

| Research Phase | AI/ML Application | Potential Impact |

| Design & Discovery | In Silico Screening, QSAR Modeling | Rapid identification of derivatives with superior binding affinity, solubility, or catalytic activity. researchgate.net |

| Synthesis | Retrosynthesis Prediction, Bayesian Optimization | Discovery of novel, more efficient synthetic routes and optimization of reaction yields. mdpi.comacs.org |

| Process Development | Automated Flow Chemistry Control | Real-time optimization of continuous manufacturing processes for higher throughput and consistency. nih.gov |

Sustainable Synthesis and Circular Economy Approaches

The chemical industry's shift towards green chemistry and circular economic models presents significant opportunities for the production of this compound. mdpi.comscielo.br The focus is on utilizing renewable feedstocks, reducing waste, and improving energy efficiency. tarosdiscovery.comchemiehoch3.de

Greener Catalytic Processes: The subsequent N-alkylation step to produce this compound is also a target for green innovation.

Biocatalysis: The use of enzymes, such as amine dehydrogenases or transaminases, is being explored for the selective synthesis of amines. mdpi.comresearchgate.netnih.govfrontiersin.org Biocatalytic methods operate under mild conditions (ambient temperature and pressure) and can offer high selectivity, reducing the need for protecting groups and minimizing by-product formation. acs.org

Hydrogen Borrowing Catalysis: Homogeneous catalysts based on abundant metals like nickel can mediate N-alkylation reactions where alcohols serve as the alkylating agents, producing only water as a byproduct. acs.org This "borrowing hydrogen" methodology avoids the use of alkyl halides and the stoichiometric waste they generate.

CO₂ as an Activator: Research has shown that CO₂ can be used to temporarily protect primary amines, allowing for selective C-H functionalization at the alpha position. nih.gov This approach could open new, highly selective pathways for creating derivatives of this compound while utilizing a greenhouse gas as a reagent.

These sustainable approaches align with the principles of a circular economy, where waste is minimized and resources, including bio-based feedstocks, are utilized to their full potential. nso-journal.org

Table 2: Comparison of Synthesis Routes for Diamine Production

| Synthesis Strategy | Precursors | Key Advantages | Challenges |

| Traditional Petrochemical | Petroleum derivatives, Ammonia (B1221849) | Established technology, high throughput | Reliance on fossil fuels, harsh conditions, salt waste. |

| Bio-based Precursors | Biomass (sugars, amino acids) | Renewable feedstock, lower carbon footprint. researchgate.netfrontiersin.org | Process scalability, downstream purification. |

| Biocatalytic Amination | Bio-based ketones/alcohols | High selectivity, mild conditions, reduced waste. mdpi.comacs.org | Enzyme stability and cost, equilibrium limitations. frontiersin.org |

| Modern Chemo-catalysis | Alcohols, CO₂ | High atom economy, avoidance of halide waste. acs.orgnih.gov | Catalyst cost and recovery, reaction scope. |

Multidisciplinary Applications in Emerging Technologies

The unique structure of this compound makes it a valuable component in several fields of advanced technology, from catalysis to materials science and medicine.

Advanced Catalysis: The diamine moiety is an effective ligand for transition metals, particularly copper. nih.govrsc.org Copper-diamine complexes have been shown to be highly effective catalysts for a variety of cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and organic materials. researchgate.net The use of this compound and its derivatives as ligands can lead to milder reaction conditions and improved catalytic efficiency compared to traditional methods. nih.gov Chiral versions of diamine ligands are also central to asymmetric catalysis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. acs.orgrsc.org

Polymer and Materials Science: As a diamine, the compound can serve as a monomer or a cross-linking agent in the synthesis of advanced polymers like polyamides and polyurethanes. Its flexible butane (B89635) chain and defined amine functionalities can be used to tune the mechanical and thermal properties of the resulting materials. Research is exploring its incorporation into functional polymers for applications such as gas separation membranes, corrosion inhibitors, and drug delivery systems.

Medicinal Chemistry and Drug Discovery: this compound is a recognized building block in the synthesis of complex, biologically active molecules. Its structural motif has been identified in compounds designed as inhibitors for critical disease targets. For example, it serves as a key synthetic intermediate in the development of novel inhibitors of RNA Polymerase I for cancer therapy and in the creation of scaffolding inhibitors that target protein-protein interactions, such as those involving Tankyrase enzymes.

Advanced Characterization Techniques for Complex Systems

Understanding the behavior of this compound—both in isolation and within complex systems—requires sophisticated analytical tools capable of probing its structure, dynamics, and interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its conformational flexibility, characterizing the three-dimensional structure of this compound in solution is challenging. Advanced NMR techniques are indispensable for this purpose. europeanpharmaceuticalreview.com

Multidimensional NMR: 2D experiments (e.g., COSY, NOESY) help in assigning signals and providing information about through-bond and through-space connectivities. mdpi.com

Relaxation Studies: Measuring T1 and T2 relaxation times provides insight into molecular motion and dynamics across different timescales. mdpi.com

Residual Dipolar Couplings (RDCs): By weakly aligning the molecules in an orienting medium, RDCs can be measured to provide long-range structural constraints, offering a more precise picture of the average conformation of flexible molecules. nih.gov

Solid-State NMR (ssNMR): When the diamine is incorporated into a polymer or a metal-organic framework, ssNMR is a powerful tool for characterizing the structure and dynamics in the solid state. acs.org

In Situ Reaction Monitoring: To optimize the synthesis of this compound, it is crucial to understand the reaction kinetics and mechanism in real-time. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow researchers to track the concentration of reactants, intermediates, and products as the reaction proceeds. mt.com This provides invaluable data for kinetic modeling and for identifying reaction bottlenecks or unwanted side reactions, leading to safer and more efficient processes. researchgate.net

Hyphenated Mass Spectrometry Techniques: For analyzing the compound in complex biological or environmental matrices, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique offers exceptional sensitivity and selectivity, allowing for the quantification of the compound and its metabolites in pharmacokinetic studies or for tracing its fate in complex systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Diethylbutane-1,4-diamine, and how is its structural integrity confirmed?

- Methodological Answer : The compound can be synthesized via alkylation of butane-1,4-diamine with ethyl halides under controlled alkaline conditions. Key steps include maintaining stoichiometric excess of ethylating agents and inert gas environments to prevent oxidation. Structural confirmation employs nuclear magnetic resonance (NMR) for amine proton identification (δ ~1.0–2.5 ppm for ethyl groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography (using SHELXL ) resolves stereochemical ambiguities, particularly for derivatives or coordination complexes.

Q. What analytical techniques are suitable for detecting and quantifying this compound in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal for trace-level detection. Derivatization with trifluoroacetic anhydride enhances volatility. Quantitation requires calibration against deuterated internal standards (e.g., d₄-putrescine) to correct for matrix effects. For cellular studies, liquid chromatography-tandem MS (LC-MS/MS) with hydrophilic interaction chromatography (HILIC) columns improves retention of polar amines .

Advanced Research Questions

Q. How does this compound interact with polyamine oxidases, and what experimental designs elucidate its substrate specificity?

- Methodological Answer : Substrate specificity is assessed using recombinant polyamine oxidase (APAO) or spermine oxidase (SMO) in vitro assays. Incubate the compound with enzymes in phosphate buffer (pH 7.4) and monitor H₂O₂ production via horseradish peroxidase-coupled Amplex Red fluorescence. Comparative kinetic parameters (Km, Vmax) against natural substrates (e.g., spermine) reveal competitive inhibition or catalytic efficiency. Cellular catabolism is tracked in DU145 prostate cancer cells using radiolabeled ([¹⁴C]-ethyl) analogs, followed by HPLC separation of metabolites .

Q. What strategies optimize the coordination chemistry of this compound with transition metals for catalytic applications?

- Methodological Answer : Metal complexation (e.g., Zn(II), Co(II)) is optimized by varying solvent polarity (ethanol/water mixtures), pH (8–10), and ligand-to-metal molar ratios (2:1 to 4:1). Stability constants are determined potentiometrically, while density functional theory (DFT) simulations predict electronic structures. Spectroscopic techniques (UV-Vis, EPR) and single-crystal X-ray diffraction (via SHELX ) validate geometry and oxidation states .

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different cell lines?

- Methodological Answer : Discrepancies arise from cell-specific expression of oxidases or transporters. Use CRISPR-Cas9 knockout models (e.g., APAO⁻/⁻ or SMO⁻/⁻ cells) to isolate metabolic pathways. Isotopic tracing with [¹⁵N]-labeled diamines and time-course LC-MS/MS analyses differentiate primary metabolites (e.g., acetylated derivatives) from secondary oxidation products. Cross-validate findings with transcriptomic data on polyamine pathway genes .

Q. What comparative structural advantages does this compound offer over natural polyamines like putrescine in supramolecular chemistry?

- Methodological Answer : The ethyl groups enhance hydrophobicity, favoring micelle formation in aqueous-organic interfaces. Comparative small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) quantify self-assembly behavior. For host-guest systems, competitive binding assays with fluorescent probes (e.g., ANS) measure affinity shifts relative to unmodified polyamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.